molecular formula C13H17F3N2 B1356439 4-(2-Methyl-1-piperidinyl)-3-(trifluoromethyl)-phenylamine CAS No. 946719-19-3

4-(2-Methyl-1-piperidinyl)-3-(trifluoromethyl)-phenylamine

Cat. No. B1356439
CAS RN: 946719-19-3
M. Wt: 258.28 g/mol
InChI Key: XONMNUVUZOEONL-UHFFFAOYSA-N
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Description

“Methanone, 2-chloro-4-(trifluoromethyl)phenyl-” is a chemical compound with the molecular formula C14H15ClF3NO and a molecular weight of 305.72 .


Molecular Structure Analysis

The molecular structure of this compound consists of a methanone group attached to a 2-chloro-4-(trifluoromethyl)phenyl group and a 2-methyl-1-piperidinyl group .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 371.6±42.0 °C and a predicted density of 1.273±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr). Its predicted pKa is -1.99±0.40 .

Scientific Research Applications

Brain-Specific Delivery of Radiopharmaceuticals

The potential usefulness of radioiodinated phenylamines, including derivatives of 4-(2-Methyl-1-piperidinyl)-3-(trifluoromethyl)-phenylamine, attached to dihydropyridine carriers for brain-specific delivery of radiopharmaceuticals was explored. This technique showed good brain uptake and brain to blood ratios in rats, indicating potential for cerebral blood perfusion measurement (Tedjamulia, Srivastava, & Knapp, 1985).

Development of Human Beta(3) Agonists

A series of (4-piperidin-1-yl)-phenyl sulfonamides, related to this compound, was synthesized and evaluated for activity on the human beta(3)-adrenergic receptor (AR). These compounds showed potent agonist activity, suggesting their utility in targeting the beta(3) receptor (Hu et al., 2001).

Synthesis of Analgesics

The synthesis of various 4-arylamino-4-piperdinecarboxylic acids, starting materials for alpha-amino esthers, ethers, and ketones, led to the development of extremely potent analgesics. These findings illustrate the broad applicability of phenylamine derivatives in analgesic drug development (Van Daele et al., 1976).

Antisecretory Agents

4-(Diphenylmethyl)-1-piperidinemethanimine, structurally related to this compound, was studied as a potent oral gastric antisecretory agent. The compound, which exhibited no anticholinergic activity, was considered for clinical trials as a gastric antisecretory drug, underlining the potential of piperidine derivatives in gastrointestinal applications (Scott et al., 1983).

Mechanism of Action

The mechanism of action for this compound is not provided in the available resources .

properties

IUPAC Name

4-(2-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c1-9-4-2-3-7-18(9)12-6-5-10(17)8-11(12)13(14,15)16/h5-6,8-9H,2-4,7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONMNUVUZOEONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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